Technical Guide: 2-Ethoxy-5-sulfobenzoic acid (CAS 2021224-02-0)
Technical Guide: 2-Ethoxy-5-sulfobenzoic acid (CAS 2021224-02-0)
[1][2]
Executive Summary
2-Ethoxy-5-sulfobenzoic acid (CAS 2021224-02-0) is a high-value chemical entity primarily utilized in the pharmaceutical sector as a critical process-related impurity marker and structural intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, most notably Sildenafil (Viagra) .[1][2]
Its presence in a production stream indicates the hydrolysis of the reactive intermediate 5-(chlorosulfonyl)-2-ethoxybenzoic acid. Consequently, accurate quantification of this compound is a mandatory quality control (QC) metric to validate the efficiency of sulfonyl chloride formation and to ensure the stoichiometric integrity of subsequent amidation steps. This guide provides a comprehensive technical profile, synthesis logic, and analytical protocols for researchers and CMC (Chemistry, Manufacturing, and Controls) scientists.
Part 1: Chemical Identity & Physicochemical Profile[5][6]
Nomenclature & Identification
| Parameter | Detail |
| Chemical Name | 2-Ethoxy-5-sulfobenzoic acid |
| CAS Number | 2021224-02-0 |
| Molecular Formula | C₉H₁₀O₆S |
| Molecular Weight | 246.24 g/mol |
| SMILES | CCOc1ccc(S(=O)(=O)O)cc1C(=O)O |
| Core Structure | Benzoic acid scaffold with an ethoxy substituent at C2 and a sulfonic acid moiety at C5.[1][2][3][4][5][6][7][8][9][10] |
Physicochemical Properties (Predicted/Experimental)
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Acidity (pKa): The molecule is diprotic.
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pKa1 (Sulfonic acid): ~ -2.0 (Strongly acidic, fully ionized at physiological pH).
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pKa2 (Carboxylic acid): ~ 3.5 – 4.0.
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Solubility: Highly soluble in water and polar organic solvents (Methanol, DMSO) due to the sulfonic acid group. Sparingly soluble in non-polar solvents (Hexane, Toluene).
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Appearance: Typically an off-white to beige hygroscopic solid.
Part 2: Synthesis & Formation Mechanism
The Mechanistic Pathway
The formation of 2-ethoxy-5-sulfobenzoic acid is governed by Electrophilic Aromatic Substitution (EAS). The ethoxy group at position 2 is an ortho/para director. The carboxylic acid at position 1 is a meta director. These directing effects reinforce substitution at position 5.
Formation in Sildenafil Manufacturing
In the industrial synthesis of Sildenafil, 2-ethoxybenzoic acid is treated with chlorosulfonic acid . Ideally, this yields the sulfonyl chloride. However, in the presence of adventitious water or during delayed quenching, the sulfonyl chloride hydrolyzes to the sulfonic acid (CAS 2021224-02-0).
Visualization of Synthesis & Impurity Pathways
The following diagram illustrates the origin of CAS 2021224-02-0 within the Sildenafil synthetic landscape.
Figure 1: Reaction pathway showing the genesis of 2-Ethoxy-5-sulfobenzoic acid as a hydrolysis byproduct of the key sulfonyl chloride intermediate.
Part 3: Analytical Characterization Protocols
Detecting this compound requires specific attention to its high polarity. Standard Reverse-Phase (RP) HPLC methods used for Sildenafil (which is relatively hydrophobic) may result in CAS 2021224-02-0 eluting in the void volume.
High-Performance Liquid Chromatography (HPLC) Method
Objective: Separate the highly polar sulfonic acid from the starting material and the sulfonyl chloride.
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Column: C18 Polar-Embedded or Phenyl-Hexyl column (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm. Rationale: Standard C18 chains may suffer from "dewetting" with high aqueous content; polar-embedded phases retain polar acids better.
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Mobile Phase A: 0.1% Perchloric acid or 10 mM Ammonium Formate (pH 3.0). Rationale: Low pH suppresses the ionization of the carboxylic acid (though not the sulfonic), increasing retention.
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Mobile Phase B: Acetonitrile (ACN).
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Gradient:
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0-2 min: 98% A (Isocratic hold to retain the sulfonic acid).
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2-15 min: 98% A → 50% A.
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15-20 min: 50% A → 5% A (Wash).
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-
Detection: UV at 230 nm (Benzene ring absorption) and 280 nm.
Mass Spectrometry (LC-MS)
For definitive identification, Mass Spectrometry in Negative Electrospray Ionization (ESI-) mode is required due to the acidic protons.
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Ionization Source: ESI (-)
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Expected m/z:
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[M-H]⁻: 245.23
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Fragmentation Pattern:
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Loss of CO₂ (Decarboxylation): [M-H-44]⁻
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Loss of SO₃ (Desulfonation): [M-H-80]⁻
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Part 4: Pharmaceutical Relevance & Applications[6][9][14]
Role as a Reference Standard
In a GMP (Good Manufacturing Practice) environment, CAS 2021224-02-0 is used as a Reference Standard to:
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Quantify Hydrolysis: Determine the water content impact during the chlorosulfonation step.
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Cleaning Validation: Due to its high solubility, it serves as a marker to verify the removal of sulfonated byproducts from reactor surfaces.
Biological Activity Potential
While primarily an intermediate, sulfonated benzoic acid derivatives often exhibit weak biological activity compared to their sulfonamide counterparts. However, they are crucial in Structure-Activity Relationship (SAR) studies to define the necessity of the sulfonamide moiety for PDE5 inhibition.
Part 5: Safety & Handling (MSDS Highlights)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Acidity: As a strong sulfonic acid, it is corrosive to mucous membranes.
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Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
Part 6: Experimental Protocol (Synthesis of the Reference Standard)
Note: This protocol describes the direct synthesis of the acid for use as a standard, bypassing the unstable chloride.
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Reagents: 2-Ethoxybenzoic acid (1.0 eq), Concentrated Sulfuric Acid (H₂SO₄, 98%), Oleum (20% SO₃).
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Setup: 3-neck round bottom flask equipped with a thermometer, addition funnel, and calcium chloride drying tube.
-
Procedure:
-
Cool H₂SO₄ (5 vol) to 0°C.
-
Slowly add 2-Ethoxybenzoic acid while maintaining temperature < 10°C.
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Add Oleum (1.5 eq) dropwise.
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Warm to Room Temperature (RT) and stir for 2 hours. Check by HPLC.
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Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonic acid is highly water-soluble and will not precipitate easily like the chloride.
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Isolation: Neutralize with Barium Carbonate to remove excess sulfate as BaSO₄ (precipitate). Filter.
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Pass the filtrate through a cation exchange resin (H+ form) to convert the barium salt back to the free acid.
-
Lyophilize the aqueous solution to obtain the crude product.
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Purification: Recrystallize from minimal water/ethanol or purify via Preparative HPLC.
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References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67252, 2-Ethoxybenzoic acid (Precursor). Retrieved from [Link]
- European Pharmacopoeia Commission.Sildenafil Citrate Monograph: Impurity Profiling. European Directorate for the Quality of Medicines & HealthCare (EDQM). (General reference for Sildenafil impurity structures).
- Dunn, P. J., et al. (2005).Sildenafil Citrate (Viagra). In Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
Sources
- 1. 5-[2-Ethoxy-5-[(4-methyl-4-oxidopiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil N-Oxide) [lgcstandards.com]
- 2. veeprho.com [veeprho.com]
- 3. CAS 139755-83-2: Sildenafil | CymitQuimica [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Sildenafil EP Impurity A | 1391053-95-4 [chemicea.com]
- 7. prepchem.com [prepchem.com]
- 8. 5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one [lgcstandards.com]
- 9. 2-(2-ethoxyethoxy)benzoic acid | 367513-75-5 [sigmaaldrich.com]
- 10. glppharmastandards.com [glppharmastandards.com]
